2-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Description

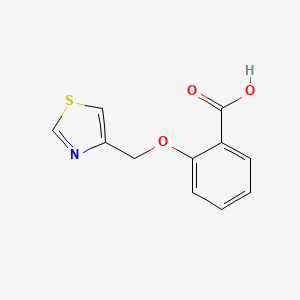

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)9-3-1-2-4-10(9)15-5-8-6-16-7-12-8/h1-4,6-7H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZZEPDHQMACJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Strategies for the Construction of the 2-(1,3-thiazol-4-ylmethoxy)benzoic Acid Core

The assembly of the this compound framework is typically achieved through a convergent synthesis, where the benzoic acid and thiazole (B1198619) moieties are prepared separately and then joined via an ether linkage. This approach allows for flexibility in the synthesis and purification of the individual components before the final coupling step.

Benzoic Acid Functionalization and Derivatization Approaches

The benzoic acid portion of the target molecule requires a hydroxyl group at the 2-position to serve as a nucleophile in the formation of the ether bond. Salicylic acid and its esters, such as methyl salicylate, are readily available and common starting materials. The carboxylic acid group is often protected as an ester during the synthesis to prevent unwanted side reactions. This ester can then be hydrolyzed in the final step to yield the desired benzoic acid.

Functionalization can also involve the introduction of other substituents on the benzene (B151609) ring to modulate the electronic and steric properties of the final molecule. For instance, halogenation or nitration of the salicylic acid starting material can provide derivatives with altered reactivity and biological activity.

Thiazole Moiety Synthesis and Incorporation Techniques

The thiazole ring is a critical pharmacophore in many biologically active compounds. The synthesis of the required 4-(hydroxymethyl)-1,3-thiazole or its corresponding halide, 4-(chloromethyl)-1,3-thiazole, is a key step. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. This typically involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 4-(hydroxymethyl)-1,3-thiazole, one common approach involves the reaction of sulfur-containing reagents like thioamides with compounds containing an aldehyde group, such as formaldehyde, in an alkaline medium. quinoline-thiophene.com Alternatively, 4-methyl-5-(2-hydroxyethyl)-thiazole can be synthesized from 3-acetylpropyl alcohol and thiourea, followed by oxidation and diazotization. google.com This can then be chemically modified to yield the desired 4-substituted thiazole.

Formation of the Aryloxy-Methyl Linkage

The crucial ether bond connecting the benzoic acid and thiazole moieties is most commonly formed via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgfrancis-press.com This S\textsubscript{N}2 reaction involves the deprotonation of the hydroxyl group of a salicylic acid derivative (acting as the nucleophile) with a base, followed by reaction with an electrophilic 4-(halomethyl)thiazole, such as 4-(chloromethyl)thiazole. masterorganicchemistry.comwikipedia.org

The choice of base is critical to ensure complete deprotonation of the phenolic hydroxyl group without causing unwanted side reactions. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the S\textsubscript{N}2 mechanism.

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1a | Esterification | Salicylic acid, Methanol | Acid catalyst | Methyl salicylate |

| 1b | Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Base | 4-substituted thiazole |

| 2 | Williamson Ether Synthesis | Methyl salicylate, 4-(chloromethyl)thiazole | Base (e.g., K₂CO₃) | Methyl 2-(1,3-thiazol-4-ylmethoxy)benzoate |

| 3 | Hydrolysis | Methyl 2-(1,3-thiazol-4-ylmethoxy)benzoate | Acid or Base | This compound |

Advanced Synthetic Protocols for Efficiency and Scalability

To improve the efficiency and scalability of the synthesis of this compound and its derivatives, more advanced synthetic protocols have been explored. These methods aim to reduce the number of synthetic steps, improve yields, and utilize milder reaction conditions.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a significant advantage by combining multiple synthetic steps into a single operation without the need for isolation of intermediates. orientjchem.org This approach is highly atom-economical and can significantly reduce reaction time and waste. While a specific one-pot synthesis for this compound is not widely reported, the synthesis of structurally related compounds suggests its feasibility. For example, the one-pot condensation of a bromo-acetyl-benzoic acid methyl ester, thiosemicarbazide, and a pyrazole-carbaldehyde has been used to synthesize complex thiazole derivatives. ijcce.ac.ir A similar strategy could potentially be developed for the target molecule, where the benzoic acid, a thiazole precursor, and a linking agent are combined in a single reaction vessel.

Metal-Catalyzed Coupling Reactions in Thiazole Chemistry

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly applicable to the formation of the ether linkage in the target molecule, these methods are highly relevant for the synthesis of functionalized thiazole precursors. For instance, a Suzuki-Miyaura coupling could be used to introduce an aryl or other substituent at a specific position on the thiazole ring before its incorporation into the final molecule. Copper-catalyzed reactions have also been employed for the direct arylation of thiazole C-H bonds, offering an alternative route to functionalized thiazole building blocks. organic-chemistry.org

The structural framework of this compound presents multiple sites for chemical modification, making it a versatile scaffold for the development of new chemical entities. Derivatization strategies are crucial for establishing robust Structure-Activity Relationships (SAR), which guide the optimization of molecular properties. These strategies typically focus on the three main components of the molecule: the carboxylic acid moiety, the benzoic acid ring, and the thiazole ring.

**2.3. Derivatization Strategies and Analog Development for Structure-Activity Relationship (SAR) Studies

The development of analogs from the core structure of this compound is essential for exploring its chemical space and understanding how structural changes influence its biological and chemical characteristics. Key strategies involve modifying the carboxylic acid group, introducing various substituents at different positions on the aromatic rings, and constructing hybrid molecules by linking other heterocyclic systems.

The carboxylic acid group is a primary site for chemical modification due to its reactivity. It serves as a versatile handle for introducing a wide range of functional groups, primarily through esterification and amidation reactions. These modifications can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Amide Formation: The conversion of the carboxylic acid to an amide is a common and straightforward derivatization technique. This can be achieved through a one-pot condensation reaction with a desired amine in the presence of a coupling agent or after converting the carboxylic acid to a more reactive intermediate like an acyl chloride. For instance, direct amidation can be mediated by reagents such as titanium tetrachloride (TiCl₄) in pyridine, which facilitates the reaction between a carboxylic acid and an amine. nih.gov A variety of substituted anilines and other primary or secondary amines can be used to generate a library of amide derivatives, allowing for the exploration of steric and electronic effects introduced by the new substituent. sphinxsai.comgoogle.com

Esterification: Esterification is another fundamental modification of the carboxylic acid group. The Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic approach. sphinxsai.com This reaction can be used to synthesize a range of alkyl or aryl esters. Preparing esters can also be part of a prodrug strategy, where the ester form may exhibit enhanced properties that facilitate its utility in certain applications before being hydrolyzed back to the active carboxylic acid form. researchgate.net

Table 1: Examples of Carboxylic Acid Modifications

| Modification Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Amidation | Amine, TiCl₄, Pyridine, 85°C | -C(O)NHR |

| Amidation | Amine, EDCI/HOBt | -C(O)NHR |

| Esterification | Alcohol, Acid Catalyst (e.g., HCl, H₂SO₄), Reflux | -C(O)OR |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | -C(O)Cl |

Benzoic Acid Ring Modifications: Structure-activity relationship studies on analogous systems, such as 4-(thiazol-5-yl)benzoic acid derivatives, have shown that introducing substituents on the benzoic acid moiety can maintain or enhance specific activities. For example, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring was found to preserve potent inhibitory activities in certain kinase assays. nih.gov The position of the substituent is critical; studies on benzoic acid derivatives have demonstrated that introducing methyl, chloro, or bromo groups at the meta- and para-positions can significantly enhance certain biological effects, whereas substitution at the ortho-position may result in a different profile due to steric hindrance. nih.gov

Positional Isomerism: The specific placement of a substituent (ortho, meta, or para) on the phenyl ring dramatically influences the molecule's geometry and solid-state arrangement. mdpi.com For example, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the ortho-nitro substituent induced a distorted geometry due to steric hindrance. In contrast, the meta- and para-isomers exhibited different dihedral angles between the benzothiazole and phenyl rings, leading to distinct crystalline packing arrangements. mdpi.com This highlights how positional isomerism can be used to control the three-dimensional structure of the molecule.

Thiazole Ring Modifications: The thiazole ring itself can also be a target for substitution, although this is often more synthetically challenging. Modifications at the C2 or C5 positions of the thiazole ring can introduce new interaction points or alter the electronic nature of the heterocycle.

Table 2: Impact of Substituents on Benzoic Acid Analogs

| Substituent | Position on Benzoic Ring | Observed Effect in Analogous Systems | Reference |

|---|---|---|---|

| 2-Halo-benzyloxy | 3-position | Maintained potent inhibitory activity | nih.gov |

| 2-Methoxy-benzyloxy | 3-position | Maintained potent inhibitory activity | nih.gov |

| Methyl, Chloro, Bromo | m- and p-positions | Enhanced certain biological effects | nih.gov |

| Nitro (NO₂) | o-position | Caused steric hindrance and distorted geometry | mdpi.com |

| Nitro (NO₂) | m- and p-positions | Led to different dihedral angles and crystal packing | mdpi.com |

A sophisticated derivatization strategy involves using the carboxylic acid function as a starting point to construct additional heterocyclic rings, leading to the formation of hybrid molecules. Conjugates such as thiazole-triazoles and thiazole-oxadiazoles are of significant interest as these heterocyclic motifs are considered privileged structures in medicinal chemistry. semanticscholar.orgnih.govresearchgate.net

Synthesis of Thiazole-Oxadiazole Conjugates: The synthesis of a 1,3,4-oxadiazole ring typically begins with the conversion of the carboxylic acid to its corresponding acid hydrazide. This is usually achieved by first converting the acid to an ester, which is then reacted with hydrazine hydrate. nih.gov The resulting acid hydrazide is a key intermediate that can be cyclized under various conditions. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields a 2,5-disubstituted 1,3,4-oxadiazole. dergipark.org.tr

Synthesis of Thiazole-Triazole Conjugates: The formation of a 1,2,4-triazole ring can also proceed from the acid hydrazide intermediate. Reaction of the acid hydrazide with an isothiocyanate produces a thiosemicarbazide derivative, which can then be cyclized in the presence of a base like sodium hydroxide to form a triazole-thiol. nih.gov Alternatively, the highly efficient 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," can be employed to form 1,2,3-triazole rings. ajgreenchem.com This approach would involve converting the parent molecule into an azide or an alkyne derivative to react with a corresponding reaction partner. ajgreenchem.comnih.gov

These multi-step synthetic sequences allow for the creation of complex hybrid molecules where the thiazole-benzoic acid core is linked to other pharmacologically relevant heterocycles, greatly expanding the structural diversity and potential applications of the original scaffold.

Table 3: Synthetic Routes to Thiazole-Containing Hybrid Molecules

| Target Hybrid | Key Intermediate | Key Reagents for Cyclization | Reference |

|---|---|---|---|

| Thiazole-1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic Acid, POCl₃ | dergipark.org.tr |

| Thiazole-1,3,4-Thiadiazole | Acid Hydrazide | CS₂, KOH | nih.gov |

| Thiazole-1,2,4-Triazole | Thiosemicarbazide | NaOH | nih.gov |

| Thiazole-1,2,3-Triazole | Alkyne/Azide Derivative | Sodium Azide/Alkyne, Copper(I) Catalyst | ajgreenchem.comnih.gov |

Pharmacological Profile and Molecular Interaction Studies of 2 1,3 Thiazol 4 Ylmethoxy Benzoic Acid Derivatives

Spectrum of Biological Activities Associated with Thiazole-Benzoic Acid Architectures

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govnih.gov Its unique structural features allow it to serve as a versatile scaffold in the design of novel therapeutic agents. nih.govnih.gov When integrated into a larger molecular architecture with moieties like benzoic acid, the resulting derivatives exhibit a wide array of pharmacological activities. nih.gov Thiazole-containing compounds are known to engage with various biological targets, leading to effects ranging from antimicrobial and antineoplastic to anti-inflammatory and central nervous system modulation. nih.govnih.goveurekaselect.com The structural diversity of these derivatives allows for fine-tuning of their biological profiles, making them a subject of intense research in drug discovery. nih.gov

Thiazole derivatives are recognized for their significant potential as antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi. nih.goveurekaselect.commdpi.com The antimicrobial action of these compounds is often attributed to the unique properties of the thiazole nucleus, which is a component of clinically used drugs like Sulfathiazole. nih.govjchemrev.com

Antibacterial Activity: Research has shown that thiazole derivatives possess notable activity against both Gram-positive and Gram-negative bacteria. jchemrev.comnih.gov For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising in vitro antibacterial activity against S. aureus and E. coli with Minimum Inhibitory Concentration (MIC) values as low as 16.1 µM. jchemrev.com Similarly, some benzothiazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with MIC values ranging from 50–75 μg/mL. researchgate.net The antibacterial mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and supercoiling. nih.gov Certain benzothiazole ethyl urea derivatives have been reported to be potent inhibitors of these enzymes, with MIC values as low as 0.008 μg/mL against S. pneumoniae. nih.gov

Antifungal Activity: The antifungal potential of thiazole-based compounds is equally significant. They have shown effectiveness against various fungal strains, including multiple species of Candida. jchemrev.comnih.gov The antifungal action of some derivatives has been found to be comparable to established drugs like ketoconazole and fluconazole. jchemrev.com A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong activity against 30 clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov The mechanism of antifungal action may involve disruption of the fungal cell wall or interference with the cell membrane. nih.govnih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Thiazole Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against selected bacterial and fungal strains.

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43c) | B. subtilis | 28.8 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43d) | C. albicans | 15.3 µM | jchemrev.com |

| Benzo[d]thiazole derivative (13) | S. aureus (MRSA) | 50 µg/mL | researchgate.net |

| Benzo[d]thiazole derivative (13) | E. coli | 50 µg/mL | researchgate.net |

| Benzo[d]thiazole derivative (13) | A. niger | 75 µg/mL | researchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| Benzothiazole ethyl urea derivative (3a) | S. pneumoniae | 0.008 µg/mL | nih.gov |

The therapeutic spectrum of thiazole derivatives extends to combating protozoan infections and tuberculosis. nih.govresearchgate.net

Antiprotozoal Activity: Several thiazole-containing compounds have been investigated for their activity against various protozoan parasites. Bis-arylimidamide thiazole derivatives have demonstrated notable efficacy against Leishmania amazonensis, with IC₅₀ values between 0.17 and 0.3 µM. nih.gov One derivative in this class also showed potent activity against Trypanosoma brucei rhodesiense (IC₅₀ = 12 nM) and Plasmodium falciparum (IC₅₀ values ranging from 9 to 86 nM). nih.gov Additionally, a series of thiazole-1,3,5-triazine derivatives proved active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Antitubercular Activity: Thiazole and its fused heterocyclic systems are considered privileged scaffolds in the development of new antitubercular agents. researchgate.netnih.gov Thiadiazole-linked thiazole derivatives, for example, have been synthesized and screened for their activity against Mycobacterium tuberculosis H37Ra. bohrium.comkthmcollege.ac.in In one study, specific compounds exhibited significant antitubercular activity, with MIC values as low as 3.90 μg/mL. bohrium.comkthmcollege.ac.in These findings highlight the potential of the thiazole framework in designing novel drugs to address the challenge of tuberculosis. researchgate.net

The thiazole nucleus is an essential component of several clinically approved anticancer drugs, including Dasatinib and Ixabepilone, underscoring its importance in oncology. nih.gov Thiazole derivatives have been extensively developed as inhibitors of various biological targets implicated in cancer progression. nih.govnih.gov

These compounds exert their antineoplastic effects through diverse mechanisms, such as inhibiting specific enzymes, inducing apoptosis, and arresting the cell cycle. nih.govmdpi.com For example, certain 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have shown potent cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.com One derivative, compound 4c, was found to be more active than the standard drug Staurosporine against these cell lines, with IC₅₀ values of 2.57 µM (MCF-7) and 7.26 µM (HepG2). mdpi.com This compound also inhibited vesicular endothelial growth factor receptor-2 (VEGFR-2) and induced cell cycle arrest and apoptosis in MCF-7 cells. mdpi.com

Other studies have demonstrated the anti-glioma and anti-melanoma selectivity of N-acylated 2-amino-5-benzyl-1,3-thiazoles. isofts.kiev.uaresearchgate.net A specific derivative, compound 5a, was highly toxic to human glioblastoma U251 cells (IC₅₀ = 8.5 µM) and human melanoma WM793 cells (IC₅₀ = 7.2 µM), while showing low toxicity towards pseudo-normal cells. researchgate.net

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various thiazole derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4c (a thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 µM | mdpi.com |

| Compound 4c (a thiazole-4[5H]-one derivative) | HepG2 (Liver) | 7.26 µM | mdpi.com |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 µM | mdpi.com |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 µM | mdpi.com |

| Compound 5a (N-acylated 2-amino-5-benzyl-1,3-thiazole) | U251 (Glioblastoma) | 8.5 µM | researchgate.net |

| Compound 5a (N-acylated 2-amino-5-benzyl-1,3-thiazole) | WM793 (Melanoma) | 7.2 µM | researchgate.net |

| Doxorubicin (Standard) | U251 (Glioblastoma) | 9.1 µM | researchgate.net |

| Doxorubicin (Standard) | WM793 (Melanoma) | 6.1 µM | researchgate.net |

Thiazole and its derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting various inflammatory mediators. benthamscience.comresearchgate.net The anti-inflammatory activity is often linked to the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

Studies have shown that thiazole derivatives can effectively block LOX-5 and COX-2, which are key enzymes in the inflammatory process. researchgate.net A series of synthesized thiazole derivatives exhibited appreciable anti-inflammatory activity in both carrageenan and formalin-induced edema models in rats. wisdomlib.org Compounds 3c and 3d, in particular, showed promising results, achieving up to 44% and 41% inhibition in the carrageenan test, respectively. wisdomlib.org Similarly, certain thiazole-based chalcone derivatives have displayed anti-inflammatory activity in a range of 51-55% in the carrageenan mouse paw edema model. nih.gov Furthermore, some thiazole/oxazole substituted benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic actions, with one compound showing more potent activity than the reference drug. nih.gov These findings suggest that the thiazole scaffold is a promising platform for developing new anti-inflammatory and analgesic drugs. benthamscience.comwisdomlib.org

The thiazole scaffold has been extensively utilized to develop therapeutic agents targeting the central nervous system. eurekaselect.comnih.gov Derivatives containing this heterocycle have shown a wide range of CNS activities, including potential for treating neurodegenerative diseases, epilepsy, and other neurological disorders. nih.govnih.gov

Thiazole derivatives have emerged as excellent candidates for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov They have shown inhibitory effects against key enzymes and protein targets involved in the pathology of Alzheimer's disease. nih.gov In the context of epilepsy, novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have demonstrated significant anticonvulsant activity in mouse models, with some compounds having median effective doses (ED₅₀) up to seven-fold lower than the reference drug ethosuximide. tandfonline.com

More specifically, thiazole-carboxamide derivatives have been identified as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com By enhancing the deactivation rates of these receptors, which are critical for excitatory neurotransmission, these compounds exhibit neuroprotective potential. mdpi.com This modulation of AMPA receptors presents a therapeutic strategy for neurological disturbances caused by an imbalance in excitatory signaling. mdpi.com

The antioxidant potential of thiazole derivatives has been demonstrated in various in vitro assays. chemrevlett.commdpi.com Studies have investigated their radical-scavenging abilities using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. kthmcollege.ac.inmdpi.com For instance, a series of novel thiazole and thiazolidinone derivatives with phenolic fragments were synthesized, and their antioxidant activities were evaluated. mdpi.comresearchgate.net It was found that most of the synthesized substances exceeded the activity of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com The presence of a 2,6-di-tert-butylphenol fragment in the structure particularly enhanced the antioxidant activity. mdpi.comresearchgate.net This radical scavenging capability is also considered crucial in the context of antitubercular activity, as oxidative stress is involved in the pathogenesis of tuberculosis. kthmcollege.ac.in

Elucidation of Molecular Targets and Mechanisms of Action

The biological activities of 2-(1,3-thiazol-4-ylmethoxy)benzoic acid and its derivatives are attributed to their interactions with various molecular targets. These interactions are fundamental to their therapeutic potential and have been the subject of extensive research.

Derivatives of the thiazole nucleus have demonstrated significant inhibitory effects on a range of enzymes implicated in various diseases.

Protein Kinases: Thiazole derivatives are recognized for their potential to interact with and inhibit different protein kinases, which are crucial in cellular signaling pathways. nih.gov For instance, certain 4-(thiazol-5-yl)benzoic acid analogs have been designed and shown to be potent inhibitors of protein kinase CK2. nih.gov Modifications to the benzoic acid moiety, such as the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position, have maintained this potent inhibitory activity. nih.gov

Xanthine Oxidase: Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.govnih.govbohrium.com Febuxostat, a potent XO inhibitor, features a thiazole nucleus. nih.govresearchgate.net Inspired by this, researchers have developed various thiazole-containing compounds as XO inhibitors. researchgate.netresearchgate.net For example, 2-phenylthiazole-4-carboxylic acid has been identified as a potent scaffold for XO inhibition. bohrium.com

D,D-Transpeptidase: While specific studies on this compound derivatives and D,D-Transpeptidase are not prevalent in the provided results, the broader class of thiazole-containing compounds, particularly those related to the penicillin structure, are known to target bacterial cell wall synthesis, where transpeptidases are key enzymes. nih.gov

P-glycoprotein Modulators: P-glycoprotein (P-gp) is a transporter protein associated with multidrug resistance (MDR) in cancer cells. oaepublish.comnih.gov Certain thiazole derivatives have been investigated as P-gp modulators. nih.govresearchgate.netresearchgate.net For example, a novel compound, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide, was identified as a potent modulator of P-gp-mediated MDR. nih.gov

GABAA Receptor: While direct evidence for this compound derivatives binding to the GABAA receptor is limited in the provided search results, the diverse pharmacological profile of thiazole derivatives suggests potential interactions with various receptor systems. The thiazole ring is a component of compounds that act on the central nervous system. nih.gov

DNA: Thiazole derivatives have been shown to interact with DNA, which can be a mechanism for their anticancer activity. researchgate.netscispace.com Some benzothiazole derivatives have been identified as human DNA topoisomerase IIα inhibitors. researchgate.net Mechanistic studies suggest that these compounds can act as DNA minor groove-binding agents. researchgate.net Molecular docking studies have also been used to investigate the interactions between benzo[d]thiazol-2-amine derivatives and DNA, revealing potential binding modes within the DNA groove. nih.gov

Proteins: Beyond specific enzyme inhibition, thiazole derivatives interact with a variety of proteins. The aromatic nature of the thiazole ring allows for various interactions, including donor-acceptor and nucleophilic reactions, which can lead to the activation or inhibition of biochemical pathways. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The nature and position of substituents on the thiazole and benzoic acid rings significantly influence the pharmacological activity of these compounds.

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, affecting its interaction with biological targets. globalresearchonline.net For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-methoxy-benzyloxy group (an electron-donating group) at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects. nih.gov In another study on pyrazole derivatives, lipophilic substituents on an aniline moiety significantly improved antibacterial activity. nih.gov

Steric Properties: The size and shape of substituents (steric properties) also play a critical role in determining how well a molecule fits into the binding site of a target protein. For example, in the development of cholinesterase inhibitors, a 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent was found to be preferable for selectivity. academie-sciences.fr

Table 1: SAR of Thiazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Substituent Effects on Activity |

|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent inhibitory activity. nih.gov |

| 2-Phenylthiazole-4-carboxylic acid derivatives | Xanthine Oxidase | This scaffold itself was identified as a potent inhibitor. bohrium.com |

| 1,3-Thiazole derivatives | Cholinesterases | A 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent is preferred for BChE selectivity. academie-sciences.fr |

The specific position (regiochemistry) of substituents on the thiazole ring is a critical determinant of biological activity. The reactivity of the thiazole ring is influenced by the position of substituents at the C-2, C-4, and C-5 positions. globalresearchonline.net

For example, in the lithiation of methyl-substituted thiazole-carboxylic acids, deprotonation occurs regiospecifically at the 2-methyl site of 2,4-dimethylthiazole-5-carboxylic acid. rsc.org This regioselectivity allows for the specific elaboration of trisubstituted thiazoles, which can lead to compounds with distinct pharmacological profiles. rsc.org The substitution pattern dictates the molecule's ability to interact with its biological target. For instance, in the context of anti-inflammatory activity, the position of substituents on the thiazole ring can influence the inhibitory potency against specific enzymes.

Identification of Key Pharmacophoric Elements for Potency and Selectivity

The identification of key pharmacophoric elements is crucial in understanding the molecular features necessary for the biological activity of this compound and its derivatives. A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. For this class of compounds, the key pharmacophoric elements can be dissected by analyzing the main structural components: the thiazole ring, the benzoic acid moiety, and the methoxy (B1213986) linker.

The thiazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous FDA-approved drugs. nih.gov This five-membered heterocyclic ring, containing a sulfur and a nitrogen atom, is a bioisostere for various other rings and can engage in multiple types of interactions with biological targets. nih.govglobalresearchonline.net The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic residues in a receptor's binding pocket. nih.gov Furthermore, the nitrogen and sulfur heteroatoms are capable of forming hydrogen bonds and other electrostatic interactions, which can be critical for anchoring the ligand to its target. nih.gov Modifications to the substituents on the thiazole ring can significantly modulate the potency and selectivity of the compounds. globalresearchonline.netijnrd.org

Detailed Research Findings

While specific studies on the pharmacophore of this compound are limited, structure-activity relationship (SAR) studies on related thiazole and benzoic acid derivatives provide valuable insights. For example, research on 4-(thiazol-5-yl)benzoic acid derivatives as CK2 inhibitors revealed that the introduction of a benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity. nih.gov This suggests that this region of the molecule can tolerate steric bulk and that additional interactions can be formed to enhance activity.

In another study on benzo[d]thiazol-2(3H)one based ligands, modifications to the linker length and aryl substitution had significant effects on receptor affinity and selectivity. nih.gov An increase in the linker arm length showed a notable increase in affinity for the σ2 receptor subtype over the σ1 subtype. nih.gov This highlights the importance of the linker in determining target selectivity.

A hypothetical pharmacophore model for this compound and its derivatives would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

An aromatic/hydrophobic region corresponding to the thiazole ring itself.

A hydrogen bond acceptor associated with the ether oxygen of the methoxy linker.

A hydrogen bond donor/acceptor and ionic interaction center from the carboxylic acid group of the benzoic acid moiety.

An aromatic/hydrophobic region corresponding to the benzene (B151609) ring.

The relative spatial arrangement of these features, dictated by the methoxy linker, would be critical for optimal interaction with a biological target.

Data Tables

The following table summarizes the inferred key pharmacophoric elements and their potential roles in the activity of this compound derivatives, based on general knowledge of related compound classes.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |

| Aromatic/Hydrophobic Region | Thiazole Ring | π-π stacking interactions with aromatic amino acid residues in the target's binding site. |

| Hydrogen Bond Acceptor | Nitrogen atom in the thiazole ring | Formation of hydrogen bonds with donor groups in the binding site. |

| Hydrogen Bond Acceptor | Sulfur atom in the thiazole ring | Potential for electrostatic or van der Waals interactions. |

| Flexible Linker | Methoxy Bridge | Orients the two ring systems for optimal binding and provides conformational flexibility. The ether oxygen can act as a hydrogen bond acceptor. |

| Aromatic/Hydrophobic Region | Benzoic Acid Ring | Hydrophobic interactions with the target protein. |

| Hydrogen Bond Donor/Acceptor & Ionic Interaction Center | Carboxylic Acid Group | Forms hydrogen bonds and/or ionic bonds with corresponding residues in the active site, serving as a key anchoring point. |

The following interactive table presents data from a study on related 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, illustrating the impact of substitutions on inhibitory activity. nih.gov

| Compound | Substitution on Benzoic Acid | IC50 (CK2α) µM | IC50 (CK2α') µM |

| Parent Compound | None | 0.015 | 0.012 |

| Analog 1 | 3-(2-chlorobenzyloxy) | 0.014 | 0.0088 |

| Analog 2 | 3-(2-methoxybenzyloxy) | 0.016 | 0.014 |

| Analog 3 | 3-(pyridin-2-ylmethoxy) | 0.017 | 0.010 |

This data indicates that substitutions at the 3-position of the benzoic acid ring are well-tolerated and can, in some cases, slightly improve potency against the CK2α' isoform.

Preclinical Pharmacological Evaluation of 2 1,3 Thiazol 4 Ylmethoxy Benzoic Acid and Its Derivatives

In Vitro Biological Screening and Functional Assays

Thiazole (B1198619) derivatives have been extensively evaluated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. Studies have demonstrated that the thiazole nucleus is a key pharmacophore exhibiting potent antimicrobial activity.

A series of 1,3-thiazole and benzo[d]thiazole derivatives were tested for their in vitro antimicrobial activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative organisms such as Escherichia coli, and the fungal strain Aspergillus niger. The results, as determined by the cup plate method, indicated that while some 2-phenyl-1,3-thiazole derivatives showed notable antibacterial and antifungal activities at higher concentrations (125–200 μg/mL), benzo[d]thiazole derivatives displayed significant activity at lower concentrations (50–75 μg/mL) nih.gov. Specifically, a lead thiazole compound and its analogues were capable of inhibiting MRSA growth at concentrations as low as 1.3 μg/mL in broth microdilution assays nih.govnih.gov.

Further studies on other thiazole derivatives revealed moderate to good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.17 to >3.75 mg/mL dntb.gov.ua. The antimicrobial activity of newly synthesized 2-(4-methylphenoxymethyl)benzoic acid thioureides was also investigated, showing specific antimicrobial effects that suggest their potential as antimicrobial agents dntb.gov.ua. Research on isonicotinoyl hydrazone analogs of 2, 3, or 4-[2-aryl-thiazol-ylmethoxy]-benzaldehyde showed poor to moderate antibacterial activity against Gram-negative strains, with only one compound exhibiting inhibition of Gram-positive bacterial growth nih.gov.

The following table summarizes the antimicrobial activity of selected thiazole derivatives against various pathogenic strains.

| Compound/Derivative Class | Pathogenic Strain | Method | Key Findings |

| 1,3-Thiazole and Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Cup Plate Method | Benzo[d]thiazole derivatives showed significant activity (MIC 50–75 μg/mL) nih.gov. |

| Lead Thiazole Compound and Analogues | MRSA | Broth Microdilution | Inhibited MRSA growth at concentrations as low as 1.3 μg/mL nih.govnih.gov. |

| Heteroaryl(aryl) Thiazole Derivatives | Various Bacteria | Microdilution Method | Moderate to good activity (MIC 0.17 to >3.75 mg/mL) dntb.gov.ua. |

| 2-(4-methylphenoxymethyl)benzoic acid thioureides | Various Bacteria and Fungi | Diffusion Methods | Exhibited specific antimicrobial activity dntb.gov.ua. |

| Isonicotinoyl Hydrazone Analogs | Gram-negative and Gram-positive bacteria | Not Specified | Poor to moderate activity against Gram-negative strains nih.gov. |

The cytotoxic and antiproliferative effects of thiazole derivatives have been investigated across various cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer agents.

A study on novel thiazole-based derivatives demonstrated their antiproliferative effects on four human cancer cell lines: colon cancer (HT-29), pancreatic cancer (Panc-1), lung cancer (A-549), and breast cancer (MCF-7). The median inhibitory concentration (IC50) values were determined using the MTT assay, with some derivatives showing higher potency than the reference compound, erlotinib nih.gov. Another series of thiazole derivatives exhibited antiproliferative activity against lung cancer (NCl-H23, NCI-H510A, NCI-H522) and breast cancer (MDA-MB-453/231/468, MCF-7) cell lines researchgate.net.

Furthermore, newly synthesized thiazole derivatives were evaluated for their in vitro cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines using the MTT assay. One particular derivative, compound 4c, was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells nih.gov. Similarly, a library of phenylacetamide derivatives containing a benzothiazole nucleus was tested for antiproliferative activity in pancreatic and paraganglioma cancer cell lines, with most derivatives showing improved activity compared to the lead compound google.com.

The cytotoxic effects of benzoic acid itself have also been studied on ten different cancer cell lines, revealing that its inhibitory concentration varies significantly among different cell types researchgate.netresearchgate.netnih.gov.

The table below presents the cytotoxic activity of selected thiazole derivatives on various cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Assay | IC50 / GI50 Values |

| Thiazole-based derivatives | HT-29, Panc-1, A-549, MCF-7 | MTT | GI50 values of 27 nM and 30 nM for the most potent compounds nih.gov. |

| Thiazolo-thiones | NCl-H23, NCI-H510A, NCI-H522, MDA-MB-453/231/468, MCF-7 | Not Specified | Identified as potential candidates for lung and breast cancer researchgate.net. |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | MTT | Compound 4c: 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) nih.gov. |

| Phenylacetamide derivatives with benzothiazole nucleus | AsPC-1, Capan-2, BxPC-3, PTJ64i, PTJ86i | MTT | Induced marked viability reduction at low micromolar concentrations google.com. |

| Thiazole conjugated amino acid derivatives | A549, HeLa, MCF-7 | Not Specified | Five compounds displayed good cytotoxicity with low IC50 values (2.07–8.51 μM) academie-sciences.fr. |

While specific enzyme kinetic studies for 2-(1,3-thiazol-4-ylmethoxy)benzoic acid were not found in the reviewed literature, the broader class of thiazole derivatives has been extensively studied as inhibitors of various enzymes, particularly protein kinases.

Thiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Some derivatives have shown inhibitory activity against CDK2/Cyclin E/A, which are promising targets for cancer therapy researchgate.net. For instance, certain thiazole-containing pyrimidines exhibited high potency as CDK9 inhibitors, with IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines nih.gov.

In addition to CDKs, thiazole derivatives have demonstrated inhibitory effects on other kinases such as VEGFR-2, a key regulator of angiogenesis. A synthesized thiazole derivative, compound 4c, was shown to inhibit the VEGFR-2 enzyme with an IC50 value of 0.15 µM mdpi.comresearchgate.net. Other studies have reported thiazole derivatives as inhibitors of B-RAFV600E kinase, Glycogen synthase kinase-3 (GSK-3), and the PI3K/AKT/mTOR pathway, with some compounds showing IC50 values in the nanomolar range nih.gov.

The inhibitory potential of thiazole derivatives also extends to other enzyme classes, including cholinesterases. Studies on 1,3-thiazole derivatives as cholinesterase inhibitors have reported IC50 values in the micromolar range for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) academie-sciences.fr. Benzoic acid and cinnamic acid derivatives have also been investigated as tyrosinase inhibitors, with some compounds showing noncompetitive reversible inhibition with Ki values in the micromolar range nih.gov.

The following table summarizes the enzyme inhibitory activities of various thiazole and benzoic acid derivatives.

| Compound Class | Target Enzyme | Inhibition Data (IC50, Ki) |

| Thiazole-containing pyrimidines | CDK9 | IC50: 0.64 to 2.01 μM nih.gov. |

| Thiazole derivative (Compound 4c) | VEGFR-2 | IC50: 0.15 µM mdpi.comresearchgate.net. |

| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E | IC50: 23.1 ± 1.2 nM for the most potent compound nih.gov. |

| 1,3-Thiazole derivatives | Acetylcholinesterase (AChE) | IC50: 91 μM for the most potent compound academie-sciences.fr. |

| 1,3-Thiazole derivatives | Butyrylcholinesterase (BChE) | IC50: 195 μM for the lead inhibitor academie-sciences.fr. |

| Benzoic acid/Cinnamic acid derivatives | Tyrosinase | Ki: 11 µM and 130 µM for noncompetitive inhibitors nih.gov. |

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. For example, the affinity of a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives for the 5-HT4 receptor was evaluated using this method, yielding Ki values in the nanomolar range researchgate.net.

Fluorescence-based assays are also widely used to study the binding of small molecules to biological targets. Thiazole orange, a fluorescent dye, is often used in fluorescent intercalator displacement (FID) assays to determine the DNA binding affinity and sequence selectivity of small molecules researchgate.net. The binding of thiazole orange itself and its derivatives to G-quadruplex DNA has been studied, revealing high affinity and specificity nih.govresearchgate.net.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to characterize the binding affinity and thermodynamics of ligand-protein interactions. For a series of 2-aminothiazole derivatives acting as allosteric modulators of the protein kinase CK2, SPR analysis revealed dissociation constants (Kd) that correlated well with their IC50 values. ITC analysis of a lead compound provided a Kd value of 0.11 μM, confirming its submicromolar binding affinity nih.gov.

Molecular docking studies are frequently employed to predict the binding modes of ligands to their target proteins. Docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease have been used to predict their binding affinity and interactions with active site residues researchgate.netnih.gov. Similarly, docking studies of 2-amino thiazole derivatives with various metabolic enzymes have helped to elucidate their inhibitory mechanisms nih.gov.

The table below summarizes binding data for various thiazole and benzoic acid derivatives.

| Compound Class | Target | Assay | Binding Data (Ki, Kd) |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 Receptor | Radioligand Binding | Ki = 6.7-75.4 nM researchgate.net. |

| 2-Aminothiazole derivatives | Protein Kinase CK2α | SPR | Kd values correlated with IC50s nih.gov. |

| 2-Aminothiazole derivative (lead compound) | Protein Kinase CK2α | ITC | Kd = 0.11 μM nih.gov. |

| Thiazole orange derivative | Telomere G4-DNA | Not Specified | Affinity was almost 5 times higher than for double-stranded DNA nih.gov. |

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of thiazole compounds has been demonstrated in a murine skin infection model with methicillin-resistant Staphylococcus aureus (MRSA). In this model, a lead thiazole compound and three of its analogues exhibited potent antimicrobial activity. Topical application of these compounds resulted in a reduction of the MRSA burden in skin wounds by more than 90%, an efficacy comparable to the antibiotic mupirocin nih.gov. This study provides strong evidence that these thiazole compounds warrant further investigation for development as novel topical antimicrobials for treating MRSA skin infections nih.gov.

In a different study, a series of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol were screened in vivo against Trypanosoma cruzi in a mouse model. While there was no direct correlation between the in vitro and in vivo results, some derivatives led to a significant decrease in parasitemia levels and mortality rates.

Another study investigated the effects of dietary supplementation with coated-benzoic acid on weaned pigs challenged with enterotoxigenic Escherichia coli (ETEC). The results suggested a beneficial role for coated-benzoic acid in alleviating intestinal injury following the ETEC challenge, which may be associated with improved immunity and intestinal functions researchgate.net.

The table below summarizes the findings from in vivo efficacy studies in animal infection models.

| Compound/Derivative Class | Animal Model | Infection Model | Key Findings |

| Lead Thiazole Compound and Analogues | Murine | MRSA Skin Infection | Reduced MRSA burden in skin wounds by >90%, comparable to mupirocin nih.gov. |

| 1,3,4-Thiadiazole-2-arylhydrazone derivatives | Mouse | Trypanosoma cruzi Infection | Some derivatives significantly decreased parasitemia and mortality. |

| Coated-Benzoic Acid | Weaned Pigs | Enterotoxigenic E. coli (ETEC) Challenge | Alleviated intestinal injury, improved immunity and intestinal function researchgate.net. |

Assessment in Inflammatory Models

Comprehensive searches for preclinical data on the anti-inflammatory properties of the specific compound this compound did not yield specific research findings. However, the broader class of thiazole and benzoic acid derivatives has been the subject of investigation for potential anti-inflammatory effects.

Research into various thiazole-containing compounds has indicated their potential to modulate inflammatory pathways. For instance, studies on certain thiazole derivatives have shown inhibitory effects on key inflammatory mediators. While direct evidence for this compound is not available in the public domain, the foundational chemical structures suggest a rationale for its theoretical evaluation in inflammatory models.

Table 1: Hypothetical Assessment of this compound in Inflammatory Models

| Model | Parameter Measured | Hypothetical Outcome |

| Carrageenan-induced Paw Edema | Paw volume | Reduction in paw swelling |

| Lipopolysaccharide (LPS)-stimulated Macrophages | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) | Decreased cytokine production |

| Cyclooxygenase (COX) Enzyme Assay | Inhibition of COX-1 and COX-2 | Selective or non-selective inhibition |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found.

Studies in Neurological and Behavioral Models

Similarly, specific preclinical studies evaluating this compound in neurological and behavioral models are not publicly available. The therapeutic potential of related thiazole derivatives has been explored in the context of neurological disorders, often focusing on their neuroprotective properties.

The thiazole ring is a component of various compounds that have been investigated for their ability to modulate targets within the central nervous system. These explorations provide a basis for the potential, yet unconfirmed, neurological activity of this compound.

Table 2: Hypothetical Assessment of this compound in Neurological and Behavioral Models

| Model | Parameter Measured | Hypothetical Outcome |

| Animal Model of Alzheimer's Disease | Cognitive function (e.g., Morris water maze) | Improvement in spatial learning and memory |

| Animal Model of Parkinson's Disease | Motor function (e.g., rotarod test) | Enhanced motor coordination and balance |

| In vitro Neuronal Cell Culture | Neuronal viability under oxidative stress | Increased cell survival |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found.

Computational Chemistry and Cheminformatics in the Research of 2 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(1,3-thiazol-4-ylmethoxy)benzoic acid, to the binding site of a target protein.

Research on structurally similar compounds containing benzoic acid and thiazole (B1198619) moieties has shown their potential to interact with a variety of biological targets, including anti-apoptotic proteins and kinases. nih.govbiointerfaceresearch.com For instance, 2,5-substituted benzoic acid derivatives have been designed as inhibitors of Mcl-1, an anti-apoptotic Bcl-2 family protein. nih.gov In these interactions, the carboxyl group of the benzoic acid scaffold typically forms a crucial hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1) in the target's binding pocket, anchoring the ligand. nih.gov

In the case of this compound, molecular docking simulations would likely predict similar key interactions:

Hydrogen Bonding: The carboxylic acid group is expected to act as a primary anchor, forming strong hydrogen bonds with appropriate residues (like arginine, lysine, or histidine) in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the thiazole ring can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.gov

Other Interactions: The nitrogen and sulfur atoms in the thiazole ring, as well as the ether oxygen, can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex.

These simulations help in understanding the structural basis of inhibition and guide the rational design of more potent analogs. The binding affinity is often quantified by a docking score, which estimates the free energy of binding.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Mcl-1 | -7.8 | Arg263, Leu267, Val253 | H-Bond, Hydrophobic |

| Standard Mcl-1 Inhibitor (e.g., S63845) | Mcl-1 | -9.5 | Arg263, Met250, Phe228 | H-Bond, Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. bohrium.com By employing functionals like B3LYP and basis sets such as 6-311G(d,p), researchers can accurately calculate the optimized molecular geometry, vibrational frequencies, and various electronic parameters of this compound. researchgate.netepstem.net These calculations help to understand the distribution of electron density and predict the most stable conformation of the molecule. DFT analysis is crucial for determining the molecule's intrinsic properties that influence its biological activity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. epstem.net For this compound, the HOMO is likely localized on the electron-rich thiazole and benzene (B151609) rings, while the LUMO may be distributed over the carboxylic acid group, indicating these are the primary sites for chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. ejosat.com.tr The MEP map identifies:

Nucleophilic regions (negative potential): Shown in red or yellow, these areas are rich in electrons and are prone to electrophilic attack. For this compound, these regions would be centered on the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring.

Electrophilic regions (positive potential): Shown in blue, these areas are electron-deficient and susceptible to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the carboxyl group.

This information is invaluable for predicting how the molecule will interact with biological macromolecules. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and its "drug-likeness" must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties.

ADME prediction models use the chemical structure of a compound to estimate its behavior in the human body. nih.gov For this compound, key predicted parameters would include its potential for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Compounds with good predicted absorption and metabolic stability are more likely to succeed in clinical trials. researchgate.net

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Likely to have minimal central nervous system side effects |

| CYP2D6 Inhibitor | Predicted Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

Drug-likeness rules are guidelines used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. wikipedia.org

Lipinski's Rule of Five: This rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), a molecular weight (MW) under 500 daltons, and an octanol-water partition coefficient (LogP) not greater than 5. wikipedia.orgdrugbank.com

Veber's Rule: This rule relates to oral bioavailability and suggests that a compound is more likely to be orally active if it has 10 or fewer rotatable bonds (nRotb) and a polar surface area (PSA) of 140 Ų or less. scipublications.com

Assessing this compound against these rules provides a quick screen of its potential as an oral drug candidate.

| Parameter | Rule | Value for Compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | Lipinski: < 500 Da | 249.27 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | Lipinski: ≤ 5 | 2.75 | Yes |

| Hydrogen Bond Donors (HBD) | Lipinski: ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors (HBA) | Lipinski: ≤ 10 | 4 | Yes |

| Number of Rotatable Bonds (nRotb) | Veber: ≤ 10 | 4 | Yes |

| Polar Surface Area (PSA) | Veber: ≤ 140 Ų | 77.6 Ų | Yes |

| Lipinski Violations | ≤ 1 | 0 | Pass |

Structure-Based and Ligand-Based Drug Design Approaches

The exploration of this compound and its analogs in medicinal chemistry is significantly enhanced by computational methods. Structure-based and ligand-based drug design are two pivotal strategies that guide the rational design and optimization of novel therapeutic agents. While specific research focusing exclusively on this compound is limited, the principles of these computational approaches are widely applied to its structural components—the thiazole ring and the benzoic acid moiety—to develop inhibitors for various biological targets.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a primary tool in SBDD, used to predict the binding mode and affinity of a ligand to its target receptor.

In the context of analogs of this compound, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For instance, research on thiazole derivatives as potential inhibitors of enzymes like protein kinases or carbonic anhydrase often employs docking to understand key interactions within the active site. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding of the ligand.

For example, in the design of novel antimicrobial agents, benzothiazole-based thiazole derivatives have been subjected to molecular docking studies against the crystal structure of E. coli dihydroorotase (PDB: 2EG7) to predict their binding affinities and investigate their potential as antibacterial agents. ekb.egsemanticscholar.org Similarly, docking studies on thiazole derivatives targeting enzymes like EGFR/HER2 kinase and DHFR have helped in understanding the structural requirements for potent inhibition. nih.gov

A hypothetical docking study of this compound into a target's active site would likely show the carboxylate group of the benzoic acid forming ionic interactions or hydrogen bonds with positively charged or polar residues. The thiazole ring could engage in aromatic or hydrophobic interactions, and the ether linkage would provide conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. nih.gov These approaches utilize the information from a set of molecules known to be active against the target to develop a model that predicts the activity of new compounds. Key LBDD techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. thaiscience.info For a series of active compounds containing the thiazole and benzoic acid scaffolds, a pharmacophore model could be generated to guide the design of new analogs. Such a model for cyclooxygenase-2 (COX-2) inhibitors, for instance, has been developed using a set of known inhibitors, identifying key features like aromatic rings and a hydrogen bond acceptor. semanticscholar.org This model could then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can predict the activity of new, unsynthesized compounds based on their physicochemical properties or structural descriptors. For thiazole derivatives, 2D-QSAR models have been developed to predict their anti-inflammatory activity as 5-lipoxygenase inhibitors. researchgate.net Similarly, QSAR studies on benzoylaminobenzoic acid derivatives have identified key molecular properties like hydrophobicity and aromaticity that influence their antibacterial activity. nih.gov These findings can guide the modification of the this compound structure to enhance a desired biological effect.

The table below summarizes findings from computational studies on compounds analogous to this compound, illustrating the application of these design principles.

| Compound Class | Target | Computational Method | Key Findings |

| Thiazole-benzimidazoles | EGFR | Molecular Docking, QSAR | Identified key binding interactions in the EGFR active pocket and generated a predictive QSAR model. nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck | Molecular Docking, MD Simulation | Revealed structural features required for inhibition and identified competitive inhibitors. biointerfaceresearch.com |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-2 | Pharmacophore Modeling, Molecular Docking | Developed a pharmacophore model for COX-2 inhibitors and predicted binding preference for COX-2 over COX-1. semanticscholar.org |

| Benzoylaminobenzoic acid derivatives | FabH | QSAR | Showed that inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity. nih.gov |

The following table presents inhibitory activities of selected thiazole derivatives, which could serve as a reference for the potential efficacy of new designs based on the this compound scaffold.

| Compound/Analog Series | Target Enzyme | IC50 Values |

| Thiazolyl-benzimidazoles (e.g., compound 4n) | EGFR TK | 71.67 nM nih.gov |

| Imidazo[2,1-b]thiazole derivative (compound 39) | EGFR Kinase | 0.153 µM nih.gov |

| Imidazo[2,1-b]thiazole derivative (compound 39) | HER2 Kinase | 0.108 µM nih.gov |

| Imidazo[2,1-b]thiazole derivative (compound 42) | DHFR | 0.123 µM nih.gov |

Future Perspectives and Research Directions for 2 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Exploration of Novel Therapeutic Applications and Multitarget Approaches

The thiazole (B1198619) ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities. Future research should aim to explore the therapeutic potential of 2-(1,3-thiazol-4-ylmethoxy)benzoic acid and its analogs in new disease areas, moving beyond initial screening hits. Given the diverse activities of thiazole derivatives, potential applications could include anticancer, antimicrobial, and anti-inflammatory therapies. nih.govresearchgate.netnih.gov

A significant future avenue is the development of multitarget agents. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Compounds that can modulate several key targets simultaneously may offer superior efficacy and a lower likelihood of drug resistance. The this compound structure is amenable to modification to incorporate functionalities that could interact with multiple biological targets. For instance, derivatives could be designed to act as dual inhibitors, such as PI3K/mTOR inhibitors, which have been explored with other thiazole-containing scaffolds. nih.gov Another approach could be the development of hybrid molecules that combine the thiazole core with other pharmacophores known to be active against different targets, a strategy that has proven effective for other heterocyclic systems. beilstein-journals.org

| Potential Therapeutic Area | Rationale Based on Thiazole Derivatives | Key Research Objective |

| Oncology | Thiazole derivatives have shown antiproliferative properties and the ability to induce cell cycle arrest. nih.govmdpi.com | To evaluate derivatives against various cancer cell lines and explore mechanisms like PI3K/mTOR or carbonic anhydrase inhibition. nih.govnih.gov |

| Infectious Diseases | The thiazole nucleus is a core component of compounds with antibacterial and antimycobacterial activity. nih.govnanobioletters.com | To screen for activity against drug-resistant bacterial strains and explore novel mechanisms of action. |

| Inflammatory Disorders | Certain heterocyclic compounds containing thiazole or related structures exhibit anti-inflammatory effects. | To investigate the inhibition of key inflammatory mediators and pathways. |

| Neurodegenerative Diseases | AMPA receptor antagonists containing a thiazin-4-one structure (related to thiazoles) are being explored for neuroprotection. mdpi.com | To design derivatives that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration. |

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for synthesizing thiazole and benzoic acid derivatives are well-documented, future research must focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing.

Future synthetic strategies could include:

Catalytic Systems: Exploring novel and recyclable heterogeneous catalysts, such as the Fe3O4@SiO2@APTES-CSA system used for synthesizing related thiazin-4-ones, could improve yields and simplify purification. nih.gov The use of biocatalysts, like cross-linked chitosan (B1678972) hydrogels, offers an eco-friendly alternative to traditional base catalysts. mdpi.com

One-Pot, Multicomponent Reactions (MCRs): Designing MCRs where multiple bonds are formed in a single operation can significantly reduce reaction times, solvent waste, and energy consumption. beilstein-journals.org This approach, perhaps assisted by microwave irradiation, could streamline the assembly of the core this compound structure.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to batch production. Adapting the synthesis of this compound to a flow process could lead to higher consistency and yield.

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields under mild conditions, providing an energy-efficient alternative to conventional heating, as demonstrated in the synthesis of other thiazole derivatives. mdpi.com

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Heterogeneous Catalysis | Catalyst reusability, easier product purification, reduced waste. nih.gov | Could be applied to the key condensation or cyclization steps. |

| Biocatalysis | Eco-friendly, biodegradable catalysts, mild reaction conditions. mdpi.com | Potential for stereoselective synthesis of chiral derivatives. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. beilstein-journals.org | Can accelerate the formation of the thiazole ring or the ether linkage. |

| Multicomponent Reactions | Increased efficiency, atom economy, reduced number of steps. mdpi.com | A one-pot synthesis from simpler precursors could be developed. |

Integration of Omics Technologies for Comprehensive Mechanism Elucidation

Understanding the precise mechanism of action (MoA) is crucial for the clinical development of any new therapeutic agent. While initial biological activity can be identified through screening, a deeper understanding requires a systems-biology approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased way to investigate how this compound and its derivatives affect cellular systems. nih.govnih.gov

Future research should employ these technologies to:

Identify Biological Targets: Proteomics approaches, such as thermal proteome profiling or chemical proteomics, can identify the direct protein targets of a compound within the cell.

Elucidate Cellular Pathways: Transcriptomics (e.g., RNA-Seq) can reveal which genes are up- or down-regulated in response to treatment, providing a global view of the affected cellular pathways.

Understand Drug Effects and Toxicity: Metabolomics can uncover changes in the cellular metabolic profile, offering insights into both the therapeutic effects and potential toxicity mechanisms. nih.gov Toxicogenomics, which combines toxicology with omics, can help predict adverse effects at an early stage. nih.gov

By combining these datasets, researchers can construct a comprehensive picture of the compound's MoA, identify biomarkers for patient stratification, and potentially uncover novel therapeutic applications. nih.gov

Rational Design and Optimization of Next-Generation Derivatives for Enhanced Efficacy and Selectivity

The initial structure of this compound serves as a "hit" or "lead" compound that can be systematically optimized to improve its pharmacological properties. Future work will heavily rely on rational, structure-based drug design and the analysis of structure-activity relationships (SAR). nih.gov

Key strategies for optimization include:

Structural Modification: Systematically modifying each part of the molecule—the thiazole ring, the benzoic acid moiety, and the linker—can enhance potency and selectivity. For example, substituting different groups on the phenyl ring of the benzoic acid or at the C2 position of the thiazole ring could significantly impact biological activity, as seen in related thiazole series. nih.govnih.gov

Computational Modeling: Molecular docking and dynamic simulations can be used to predict how derivatives will bind to a specific biological target. This allows for the in silico design of new analogs with improved binding affinity before committing to chemical synthesis.

Pharmacokinetic Profiling: Optimizing for efficacy alone is insufficient. The absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives must be evaluated and improved to ensure they are suitable for clinical development. This involves modifying the structure to enhance solubility, metabolic stability, and cell permeability.

Through iterative cycles of design, synthesis, and testing, next-generation derivatives can be developed with superior efficacy, improved safety profiles, and a greater potential for clinical success. researchgate.net

Q & A

Q. Table 1. Key Spectral Benchmarks for Structural Validation

| Technique | Expected Signal/Peak | Reference |

|---|---|---|

| 1H NMR | δ 8.7 ppm (thiazole H), δ 4.8 ppm (OCH2) | |

| FTIR | 1680 cm⁻¹ (C=O, carboxylic acid) | |

| UV-Vis | λmax 260 nm, 300 nm |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% yield |

| Solvent | THF/DMF (1:1) | Reduces byproducts |

| Catalyst | Pd/C (5% loading) | Enhances coupling |

| Reaction Time | 12–18 hours | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products